Propanamide, 3,3'-thiobis[N-(phenylmethyl)-
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Overview
Description
N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE: is a complex organic compound with a unique structure that includes benzyl, carbamoyl, ethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl chloroformate to form benzyl carbamate. This intermediate is then reacted with 3-mercaptopropionic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide
- N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide
Uniqueness
N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
105596-07-4 |
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Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-benzyl-3-[3-(benzylamino)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
InChI Key |
AYQMPZWLCZDJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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